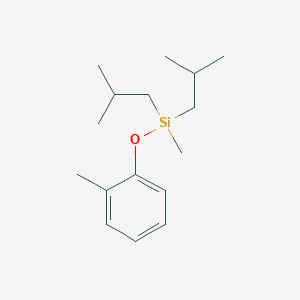
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound that features a silane core bonded to two 2-methylpropyl groups and one 2-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 2-methylphenol with a silane precursor, such as dichloromethylsilane, in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces a chlorine atom from the silane precursor. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as platinum or palladium complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique bonding properties.
Wirkmechanismus
The mechanism by which Methyl(2-methylphenoxy)bis(2-methylpropyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds confer stability and reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
- Octyltriethoxysilane
Comparison
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is unique due to the presence of both 2-methylphenoxy and 2-methylpropyl groups, which impart specific steric and electronic properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
59280-18-1 |
|---|---|
Molekularformel |
C16H28OSi |
Molekulargewicht |
264.48 g/mol |
IUPAC-Name |
methyl-(2-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)11-18(6,12-14(3)4)17-16-10-8-7-9-15(16)5/h7-10,13-14H,11-12H2,1-6H3 |
InChI-Schlüssel |
YUAOABNGROSZFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1O[Si](C)(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


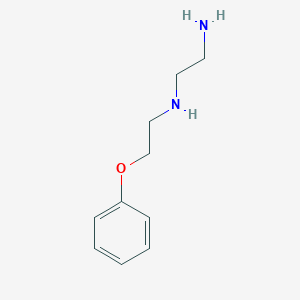
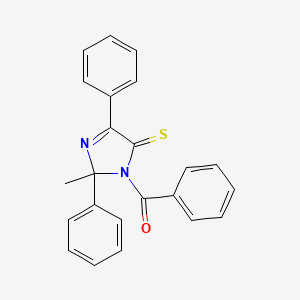
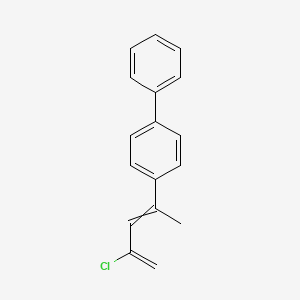
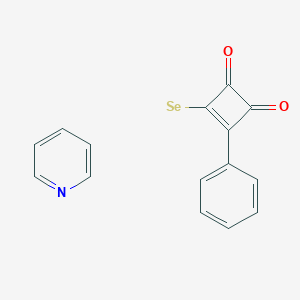
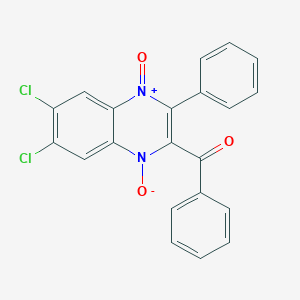

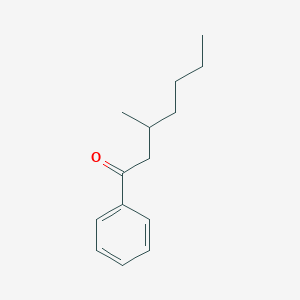
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
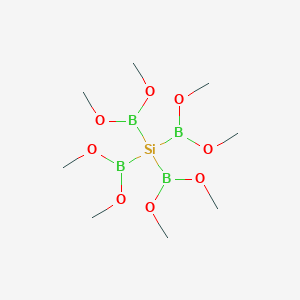
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)

![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
